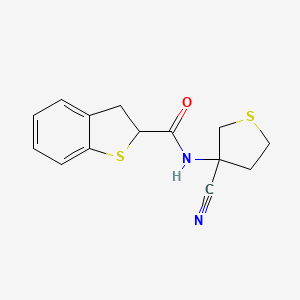

N-(3-Cyanothiolan-3-YL)-2,3-dihydro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanothiolan-3-yl)-2,3-dihydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c15-8-14(5-6-18-9-14)16-13(17)12-7-10-3-1-2-4-11(10)19-12/h1-4,12H,5-7,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCRGNBMCLGTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C2CC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanothiolan-3-YL)-2,3-dihydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and benzene derivatives under specific conditions, such as the use of strong acids or bases as catalysts.

Introduction of the Cyanothiolan Group: The cyanothiolan group can be introduced through nucleophilic substitution reactions, where a suitable thiol derivative reacts with a cyanide source under controlled temperature and pressure.

Formation of the Carboxamide Group: The carboxamide group is typically formed through amidation reactions, where an amine reacts with a carboxylic acid derivative in the presence of coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of N-(3-Cyanothiolan-3-YL)-2,3-dihydro-1-benzothiophene-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanothiolan-3-YL)-2,3-dihydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzothiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, low temperatures.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, substituted benzothiophenes.

Scientific Research Applications

N-(3-Cyanothiolan-3-YL)-2,3-dihydro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Cyanothiolan-3-YL)-2,3-dihydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives, which exhibit diverse biological activities depending on substituent patterns and core heterocycles. Below is a detailed comparison with structurally analogous compounds from the evidence:

Table 1: Comparative Analysis of Benzamide Derivatives

Key Observations:

Core Structure Influence: The indene-based benzamides (B1–B11) exhibit variable cytotoxic activities against HEPG2 cells, with B5 (4-fluoro substituent) showing the highest potency (IC₅₀ = 12.5 μM) .

Substituent Effects: Electron-withdrawing groups (e.g., 4-cyano in B9) generally improve cytotoxic activity compared to unsubstituted B1 (IC₅₀ = 48.2 μM vs. 18.9 μM) . The cyano group on the thiolane ring in the target compound may similarly modulate electronic density, though its spatial orientation could differ from B9’s para-cyano substituent. Halogenated derivatives (e.g., B5 with 4-fluoro) show both high yields (99.12%) and potent activity, suggesting that electronegative substituents enhance reactivity in coupling reactions and target engagement .

Synthetic Accessibility: Substituent position significantly impacts synthesis efficiency. For example, ortho-methoxy substitution (B2) reduces yield to 34.38%, while para-substituents (B4–B9) achieve higher yields (53.76–99.12%) .

Broader Context from Heterocyclic Chemistry

Similarly, the cyano group in the target compound could influence reactivity in downstream applications, such as polymer synthesis or metal coordination.

Biological Activity

N-(3-Cyanothiolan-3-YL)-2,3-dihydro-1-benzothiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and other pharmacological effects.

Research indicates that compounds similar to N-(3-Cyanothiolan-3-YL)-2,3-dihydro-1-benzothiophene-2-carboxamide exhibit various mechanisms of action, primarily through:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Its mechanism may involve interference with tubulin dynamics, leading to mitotic catastrophe in cancer cells.

- Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase, which is crucial for glucose metabolism.

Anticancer Studies

Several studies have evaluated the anticancer potential of benzothiophene derivatives, including N-(3-Cyanothiolan-3-YL)-2,3-dihydro-1-benzothiophene-2-carboxamide. A notable study assessed the cytotoxicity of related compounds against a panel of 60 human cancer cell lines (NCI-60 panel). The results indicated:

| Compound | GI50 (nM) | Cell Lines Affected |

|---|---|---|

| 5 | 10.0 - 90.9 | Leukemia, Colon Cancer |

| 6 | <10.0 | Broad-spectrum across all tested lines |

| 13 | 17.9 - 39.1 | Specific to breast cancer line T-47D |

These compounds demonstrated significant growth inhibition at nanomolar concentrations, suggesting high potency against various cancers .

Mechanistic Insights

The mode of action for these compounds appears to be related to their interaction with tubulin and microtubule dynamics. For instance:

- Compound 6 was shown to induce chromosome overduplication and multiple spindle-pole formation in treated cells.

- Immunofluorescence studies indicated that treatment led to diffuse staining patterns consistent with disrupted microtubule organization.

Other Biological Activities

In addition to anticancer effects, benzothiophene derivatives have been reported to possess:

- Anti-inflammatory properties : These compounds can inhibit pro-inflammatory cytokines and enzymes.

- Antimicrobial effects : Some derivatives have demonstrated efficacy against various bacterial strains.

- Neuroprotective activity : Certain studies highlight their potential in protecting neuronal cells from oxidative stress.

Case Studies and Clinical Relevance

A case study involving a derivative similar to N-(3-Cyanothiolan-3-YL)-2,3-dihydro-1-benzothiophene-2-carboxamide revealed its effectiveness in reducing tumor growth in animal models. The study monitored tumor size reduction over several weeks following treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.